酰胺抑素D

描述

Amidepsine D is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942. It is known for its ability to inhibit diacylglycerol acyltransferases (DGAT), enzymes involved in lipid metabolism

科学研究应用

酰胺抑菌素 D 在科学研究中具有广泛的应用:

化学: 它被用作研究酶抑制和脂质代谢的模型化合物。

生物学: 研究人员利用酰胺抑菌素 D 来研究其对细胞过程和代谢途径的影响。

医学: 该化合物抑制 DGAT 的能力使其成为开发治疗代谢疾病和肥胖症的潜在候选药物.

工业: 酰胺抑菌素 D 因其在工业应用中的潜力而被探索,例如生产生物活性化合物和生物催化剂。

作用机制

酰胺抑菌素 D 通过抑制二酰基甘油酰基转移酶 (DGAT) 发挥作用,DGAT 是一种在甘油三酯合成中起关键作用的酶 . 通过抑制 DGAT,酰胺抑菌素 D 会破坏脂质代谢,导致甘油三酯水平降低。 这种机制在代谢疾病和肥胖症的背景下尤其相关。

生化分析

Biochemical Properties

Amidepsine D interacts with DGAT, inhibiting its activity . DGAT catalyzes the final step in triglyceride synthesis, converting diacylglycerol and Acyl-CoA into triglycerides . This interaction is crucial as it influences the production of triglycerides, which are essential for the formation of adipose tissue .

Cellular Effects

Amidepsine D has been shown to have inhibitory effects in rat liver microsomes and Raji cells . It inhibits triacylglycerol formation, which may lead to effects on cell growth, differentiation, gene expression, and protein production . The compound’s influence on these cellular processes is thought to be initiated by its binding to a distinct receptor located on the cell surface .

Molecular Mechanism

The molecular mechanism of Amidepsine D involves its binding to DGAT, inhibiting its activity . This inhibition disrupts the conversion of diacylglycerol and Acyl-CoA into triglycerides, affecting lipid metabolism at the molecular level .

Metabolic Pathways

Amidepsine D is involved in the metabolic pathway of triglyceride synthesis . It interacts with DGAT, an enzyme that catalyzes the final step in this pathway . This interaction could potentially affect metabolic flux or metabolite levels.

准备方法

合成路线和反应条件

酰胺抑菌素 D 主要通过涉及腐霉属 FO-2942 菌株的微生物发酵过程获得。 FO-2942 培养液经过提取和纯化步骤来分离化合物。

工业生产方法

酰胺抑菌素 D 的工业生产涉及腐霉属 FO-2942 菌株的大规模发酵。 发酵液经处理以提取和纯化化合物。 这种方法确保了酰胺抑菌素 D 的稳定供应,以用于研究和潜在的治疗应用 .

化学反应分析

反应类型

酰胺抑菌素 D 经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 与氧化相反,还原涉及添加氢气或去除氧气。

取代: 此反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 经常使用。

取代: 条件因取代基而异,但常用试剂包括卤素和亲核试剂。

主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羧酸,而还原可能会产生醇。

相似化合物的比较

类似化合物

酰胺抑菌素 A: 酰胺抑菌素家族的另一个成员,也从真菌来源中分离得到。

酰胺抑菌素 B: 在结构和功能上与酰胺抑菌素 D 相似,其化学成分略有不同。

酰胺抑菌素 C: 与酰胺抑菌素 D 共享结构相似性,但其生物活性不同。

酰胺抑菌素 D 的独特性

属性

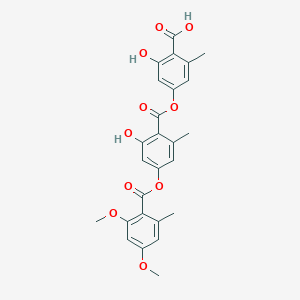

IUPAC Name |

4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVVMZOLYYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

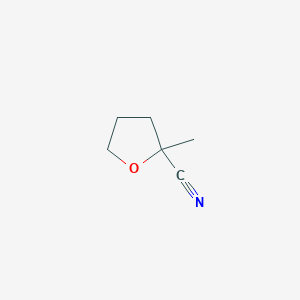

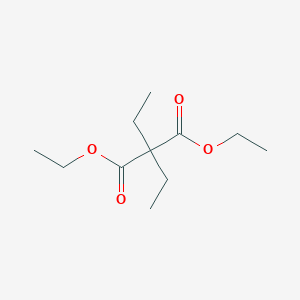

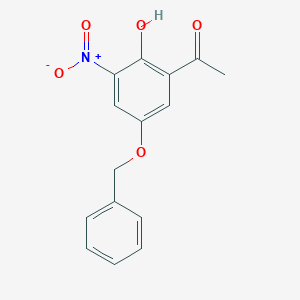

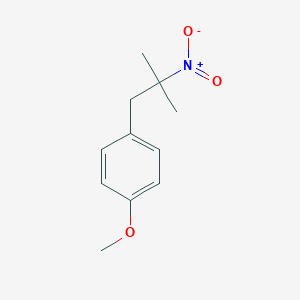

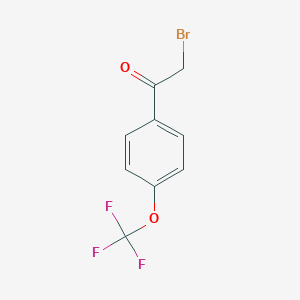

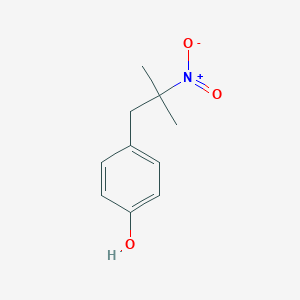

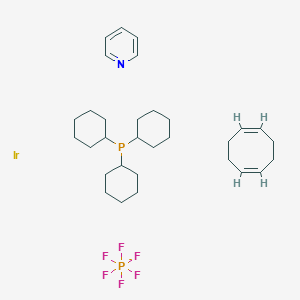

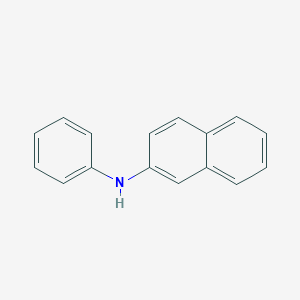

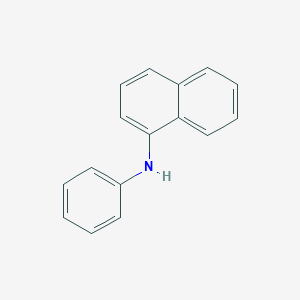

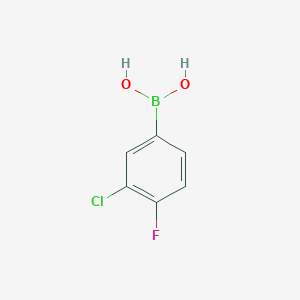

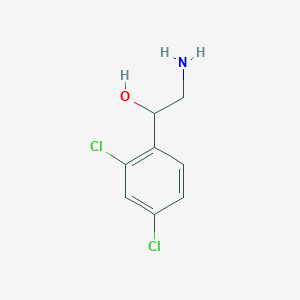

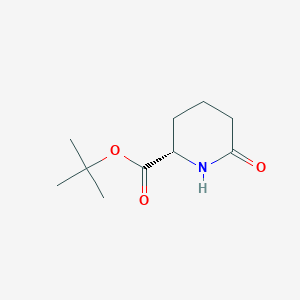

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Amidepsine D and 2,4-di-O-methylgryphoric acid?

A1: According to the research paper "Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C," Amidepsine D is identified as 2,4-di-O-methylgryphoric acid. [] This means they are the same compound.

Q2: Does Amidepsine D impact angiogenesis, and if so, how?

A2: While the provided abstract for the paper "The diacylglycerol acetyltransferase inhibitors xanthohumol and amidepsine D reveal lipid synthesis as a promoter of angiogenesis" does not explicitly describe Amidepsine D's mechanism of action, it suggests that this compound, along with xanthohumol, acts as a diacylglycerol acetyltransferase inhibitor. [] The research reveals that inhibiting lipid synthesis, a process in which DGAT plays a crucial role, can hinder angiogenesis. This implies that Amidepsine D's ability to inhibit DGAT likely disrupts lipid synthesis, thereby suppressing angiogenesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。